(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
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Overview
Description
(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a dimethylbenzoyl group, and an indolizine carboxylate moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: This step involves the cyclization of suitable precursors to form the indolizine ring. Reagents such as 2-alkynylpyridines and electrophiles are often used under specific conditions to achieve this cyclization.
Introduction of the Benzoyl Group: The 2,4-dimethylbenzoyl group is introduced through Friedel-Crafts acylation, using reagents like 2,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chlorophenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)methyl 3-(4-methoxyphenyl)indolizine-1-carboxylate
- (3-Chlorophenyl)methyl 3-(4-methoxyphenyl)indolizine-1-carboxylate
- (3-Chlorophenyl)methyl 3-(2,4-dimethylphenyl)indolizine-1-carboxylate
Uniqueness
(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-16-9-10-20(17(2)12-16)24(28)23-14-21(22-8-3-4-11-27(22)23)25(29)30-15-18-6-5-7-19(26)13-18/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRZLXBVYKTGOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC(=CC=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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